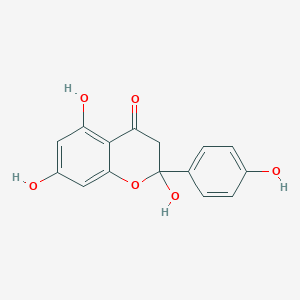
2-Hydroxynaringenin
Übersicht
Beschreibung
2-Hydroxynaringenin is a flavonoid compound . It can be isolated from Paeoniae Alba and the herbs of Flemingia macrophylla . It can catalyze the conversion of naringenin to apigenin and this compound .
Synthesis Analysis
The synthesis of this compound involves a C-glycosyltransferase (CGT) enzyme from Stenoloma chusanum (ScCGT1). Biochemical analyses revealed that ScCGT1 showed the C-glycosylation activity for phloretin, this compound, and 2-hydroxyeriodictyol . Structure modeling and mutagenesis experiments indicated that the glycosylation of ScCGT1 may be initiated by the synergistic action of conserved residue His26 and Asp14 .Molecular Structure Analysis
The molecular formula of this compound is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .Chemical Reactions Analysis
The chemical reactions of this compound involve C-glycosylation activity for phloretin, this compound, and 2-hydroxyeriodictyol . The glycosylation of ScCGT1 may be initiated by the synergistic action of conserved residue His26 and Asp14 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 635.0±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.0 mmHg at 25°C, enthalpy of vaporization of 98.6±3.0 kJ/mol, flash point of 245.7±25.0 °C, index of refraction of 1.736, molar refractivity of 71.7±0.3 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 1, #Rule of 5 Violations: 0, ACD/LogP: 2.25, ACD/LogD (pH 5.5): 1.88, ACD/BCF (pH 5.5): 15.72, ACD/KOC (pH 5.5): 248.35, ACD/LogD (pH 7.4): 1.41, ACD/BCF (pH 7.4): 5.39, ACD/KOC (pH 7.4): 85.21, Polar Surface Area: 107 Å2, Polarizability: 28.4±0.5 10-24 cm3, Surface Tension: 90.3±3.0 dyne/cm, Molar Volume: 178.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Biosynthese von Flavonoid-C-Glykosiden
2-Hydroxynaringenin wurde als Substrat für die Biosynthese von Flavonoid-C-Glykosiden verwendet. Eine Studie identifizierte ein C-Glycosyltransferase-Enzym aus Stenoloma chusanum (ScCGT1), das eine C-Glycosylierungsaktivität für this compound zeigte, was zur Produktion verschiedener glycosylierter Derivate führte .
Antifungal Aktivität
Forschungen haben gezeigt, dass von this compound abgeleitete Verbindungen wie Xilonenin eine signifikante antifungale Aktivität gegen Maispathogene wie Fusarium graminearum und Fusarium verticillioides aufweisen .
Biokonversion zu Produkten mit Mehrwert
Das Verfahren der Ganzzell-Biokonversion unter Verwendung von Yarrowia lipolytica wurde eingesetzt, um Naringenin in hochwertige hydroxylierte Derivate umzuwandeln, darunter this compound .
Enzymatische Reaktionsprodukte
Wenn this compound als Substrat in enzymatischen Reaktionen verwendet wird, kann es in verschiedene glucosylierte Produkte umgewandelt werden, die potenzielle Anwendungen in der Pharmazie und Nutrazeutika haben können .
Pilz-induzierte Produktion
Die Produktion von di-O-methylierten Tautomere, die von this compound abgeleitet sind, wurde als Reaktion auf die Pilzelizitierung beobachtet. Dieser Prozess beinhaltet die sequenzielle Aktivität spezifischer Enzyme, die zur Bildung dieser einzigartigen Verbindungen führt .
Wirkmechanismus
Target of Action
2-Hydroxynaringenin is a flavonoid, a class of compounds known for their diverse bioactivity and potential medicinal values Flavonoids in general are known to interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known that flavonoids can interact with their targets in various ways, such as by binding to enzymes or receptors, modulating signaling pathways, or acting as antioxidants
Biochemical Pathways
This compound is involved in the flavonoid biosynthesis pathway . It is produced through the action of a flavanone 2-hydroxylase, which converts the flavanone naringenin into this compound . This compound can then be further modified through the action of O-methyltransferases .
Pharmacokinetics
Flavonoids in general are known to have variable absorption, distribution, metabolism, and excretion (adme) properties, which can be influenced by factors such as the specific structure of the flavonoid, the presence of glycosylation, and the individual’s metabolism .
Result of Action
This compound has been found to have antifungal activity. Specifically, it has been shown to inhibit the growth of two maize pathogens, Fusarium graminearum and Fusarium verticillioides . This suggests that this compound could potentially be used as a natural antifungal agent.
Action Environment
The action of this compound, like other flavonoids, can be influenced by various environmental factors. For example, the biosynthesis of flavonoids can be induced in response to environmental stresses such as pathogen infection . Additionally, the bioavailability and efficacy of flavonoids can be affected by factors such as the individual’s diet and metabolism .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician . In case of ingestion, wash out mouth with water provided person is conscious. Never give anything by mouth to an unconscious person. Get medical attention. Do NOT induce vomiting unless directed to do so by medical personnel .
Zukünftige Richtungen
The future directions of 2-Hydroxynaringenin research involve the characterization of C-glycosyltransferase from fern species and provides a candidate gene and strategy for the efficient production of bioactive C-glycosides using enzyme catalysis and metabolic engineering . The current study features yeast as a promising host for production of flavone C-glycosides, and it provides a set of tools and strains for identifying and studying CGTs and their mechanisms of C-glycosylation .
Biochemische Analyse
Biochemical Properties
2-Hydroxynaringenin is involved in various biochemical reactions. It is a substrate for C-glycosyltransferases (CGTs), enzymes that catalyze the formation of C-glycosides . The CGTs exhibit high homology but remarkably different sugar acceptor and donor selectivities .
Cellular Effects
In terms of cellular effects, this compound has been found to have antifungal activity. It is a key component in the formation of O-methylflavonoids, which significantly inhibit the growth of two maize pathogens, Fusarium graminearum and Fusarium verticillioides .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 2-hydroxyflavanones. This process is catalyzed by flavanone 2-hydroxylase (F2H), a cytochrome P450 monooxygenase . The 2-hydroxyflavanones then serve as substrates for the formation of C-glycosides .
Temporal Effects in Laboratory Settings
It is known that the compound can be converted into vitexin and isovitexin through the coupling catalysis of CjFNS I/F2H and ScCGT1-P164T .
Metabolic Pathways
This compound is involved in the biosynthesis of (iso)schaftosides, a process that is sequentially catalyzed by two 2-hydroxyflavanone-type CGTs, CGTa and CGTb . This pathway is general for the biosynthesis of (iso)schaftosides and is found in many higher plants .
Transport and Distribution
It is known that the compound can be isolated from various plants, suggesting that it can be transported and distributed within plant cells .
Subcellular Localization
It is known that the enzymes involved in its biosynthesis, such as F2H, are anchored to the endoplasmic reticulum .
Eigenschaften
IUPAC Name |
2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENYLPEYDNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153307 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58124-18-8 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58124-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5,7-Tetrahydroxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



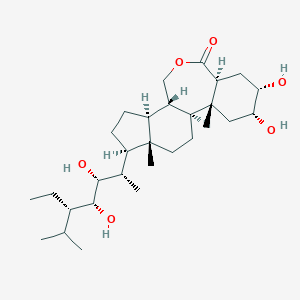
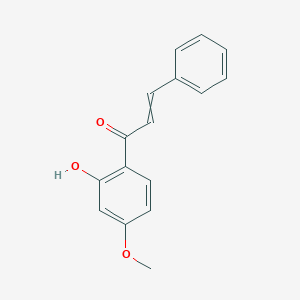


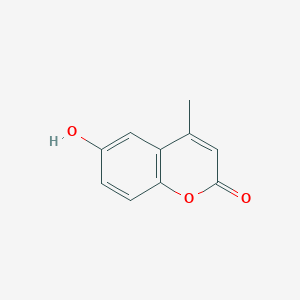
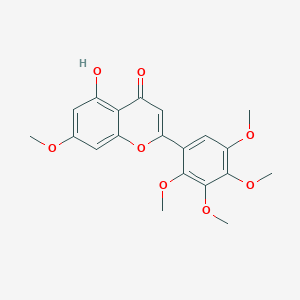
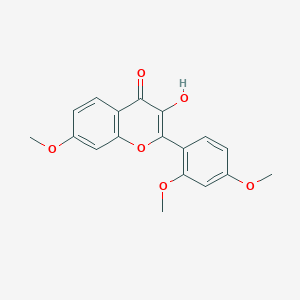
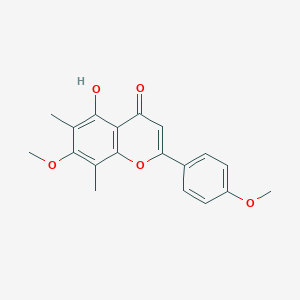
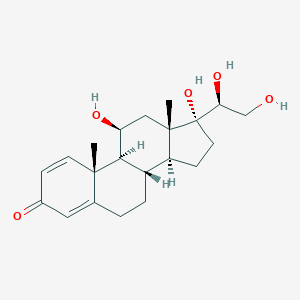
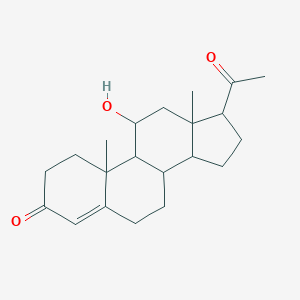
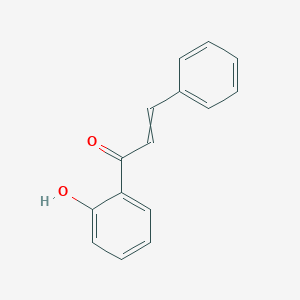
![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)

